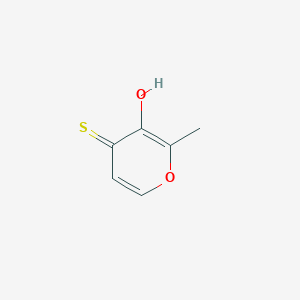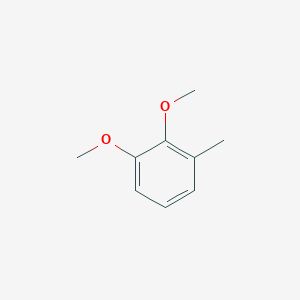
2,3-Dimethoxytoluene
Vue d'ensemble
Description
2,3-Dimethoxytoluene, also known as 3-Methylveratrole or 1,2-Dimethoxy-3-methylbenzene, is a chemical compound with the formula C9H12O2 . It has a molecular weight of 152.1904 .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxytoluene consists of a benzene ring with two methoxy groups (-OCH3) and one methyl group (-CH3) attached . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2,3-Dimethoxytoluene has a boiling point of 475.7 K . Its refractive index is 1.514 , and it has a density of 1.025 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Isochroman Derivatives
2,3-Dimethoxytoluene: has been utilized in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one . This compound is significant in the study of isochroman derivatives, which are important in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of toluene, which is known to have effects on the central nervous system . .
Biochemical Pathways
2,3-Dimethoxytoluene is involved in the biosynthesis of volatile phenolic derivatives in rose petals . The enzymes orcinol O-methyltransferases (OOMT1 and OOMT2) are capable of methylating the precursors to give the final orcinol dimethyl ether product . .
Pharmacokinetics
Its molecular weight is 152.1904 , which might influence its bioavailability and pharmacokinetic properties
Result of Action
As a volatile compound in roses, it contributes to the unique scent of the flowers . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethoxytoluene. For instance, in roses, the production of this compound and its emission as a volatile component can be influenced by factors such as temperature, light, and humidity . .
Propriétés
IUPAC Name |
1,2-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFNCKPYCAIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196259 | |
| Record name | 3-Methylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxytoluene | |
CAS RN |
4463-33-6 | |
| Record name | 2,3-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4463-33-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,3-Dimethoxytoluene be used in the synthesis of pharmaceutical compounds?
A2: Yes, 2,3-Dimethoxytoluene serves as a starting point for synthesizing various compounds, including pharmaceuticals. For example, it plays a crucial role in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, and its epimer [].
Q2: How does the application of Ultra High Pressure (UHP) affect the aromatic profile of Pu'er tea, and what is the role of 2,3-Dimethoxytoluene in this context?
A3: UHP treatment significantly impacts the volatile compounds in Pu'er tea, enhancing its aromatic profile []. Notably, the mass fraction of 2,3-Dimethoxytoluene increases by 54.54% after UHP treatment []. This increase contributes to the enhanced stale taste and characteristic aroma of the tea [].
Q3: What role does 2,3-Dimethoxytoluene play in synthesizing complex organic molecules?
A4: 2,3-Dimethoxytoluene acts as a key building block in synthesizing complex molecules, particularly those with multiple chiral centers. Researchers have utilized it in the enantiospecific synthesis of pseudopterosin aglycones, specifically the putative aglycone of pseudopterosin G–J []. This synthesis utilizes an A→AB→ABC annulation strategy, where 2,3-Dimethoxytoluene, alongside allyl cations and their equivalents, helps create three benzylic stereogenic centers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

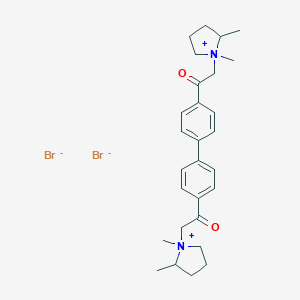



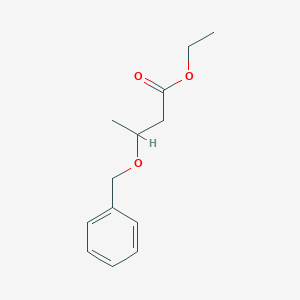
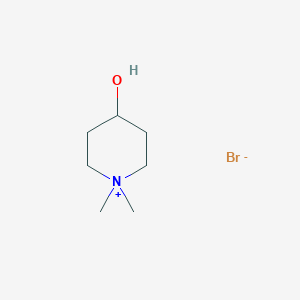
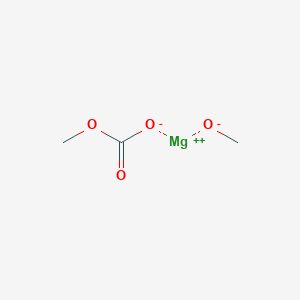
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
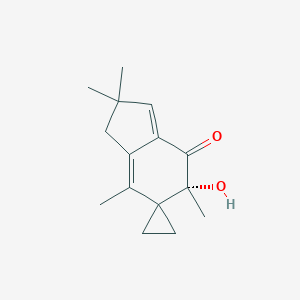
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)

